Makaluvic acid B
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Overview
Description
Makaluvic acid B is a natural product found in Zyzzya fuliginosa with data available.
Scientific Research Applications
1. Anticancer Properties
Makaluvic acid B, along with its derivatives, has shown promising anticancer properties. For instance, compounds isolated from the sponge Strongylodesma aliwaliensis, including makaluvic acid C, exhibited in vitro cytotoxicity against esophageal cancer cells (Keyzers et al., 2005). Similarly, makaluvamines, a related class of compounds, have demonstrated significant anticancer activities. These alkaloids are typically active in charged forms and have been the subject of extensive quantum chemistry studies to understand their reactivity and stability (Diomandé et al., 2018).
2. Interaction with DNA and Protein Residues
Makaluvamines, including makaluvic acid derivatives, are known for their ability to intercalate in DNA, especially in the treatment of cancer cells like colon and breast cancer. Studies have focused on the stability of complexes formed by protonated or methylated makaluvamines, interacting with water molecules and protein residues such as glutamic acid, a component of topoisomerase II (Kone et al., 2020).
3. Inhibitory Potential Against Antibiotic-Resistant Enzymes
Makaluvic acid has shown potential as an inhibitor against clinically prevalent lactamases conferring antibiotic resistance. A study using in silico approaches identified makaluvic acid as a potential inhibitor with higher binding affinity across B1 subclass of Metallo-β-Lactamases (MBLs), enzymes in bacteria that cleave β-lactam antibiotics (Diaz et al., 2022).
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-methyl-4-oxo-6,7-dihydro-5H-pyrrolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-11-4-5-2-3-10-8(12)6(5)7(11)9(13)14/h4H,2-3H2,1H3,(H,10,12)(H,13,14) |
InChI Key |
OLQCKORDSCNMIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCNC(=O)C2=C1C(=O)O |
Synonyms |
makaluvic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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